Cas no 2227771-05-1 (methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate)

Methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate is a chiral pyrrole derivative featuring a stereocenter at the 1-aminoethyl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals and agrochemicals. The presence of both ester and amine functional groups enhances its versatility in further derivatization, enabling applications in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry ensures high selectivity in reactions, making it valuable for the development of enantiomerically pure compounds. The stable pyrrole core contributes to its robustness in various reaction conditions, while the methyl ester group facilitates straightforward modifications. This compound is typically handled under inert conditions to preserve its reactivity.
methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate structure
2227771-05-1 structure
Product name:methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate
CAS No:2227771-05-1
MF:C9H14N2O2
MW:182.219662189484
CID:6004758
PubChem ID:165605250

methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate
    • methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
    • 2227771-05-1
    • EN300-1727970
    • Inchi: 1S/C9H14N2O2/c1-6(10)7-4-5-8(11(7)2)9(12)13-3/h4-6H,10H2,1-3H3/t6-/m0/s1
    • InChI Key: FEWZMECJHLOIRO-LURJTMIESA-N
    • SMILES: O(C)C(C1=CC=C([C@H](C)N)N1C)=O

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.2Ų
  • XLogP3: 0.1

methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1727970-10.0g
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
2227771-05-1
10g
$9177.0 2023-06-04
Enamine
EN300-1727970-5.0g
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
2227771-05-1
5g
$6190.0 2023-06-04
Enamine
EN300-1727970-1.0g
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
2227771-05-1
1g
$2134.0 2023-06-04
Enamine
EN300-1727970-0.25g
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
2227771-05-1
0.25g
$1964.0 2023-09-20
Enamine
EN300-1727970-0.5g
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
2227771-05-1
0.5g
$2049.0 2023-09-20
Enamine
EN300-1727970-0.05g
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
2227771-05-1
0.05g
$1793.0 2023-09-20
Enamine
EN300-1727970-10g
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
2227771-05-1
10g
$9177.0 2023-09-20
Enamine
EN300-1727970-1g
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
2227771-05-1
1g
$2134.0 2023-09-20
Enamine
EN300-1727970-5g
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
2227771-05-1
5g
$6190.0 2023-09-20
Enamine
EN300-1727970-2.5g
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
2227771-05-1
2.5g
$4183.0 2023-09-20

Additional information on methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate

Methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate: A Comprehensive Overview

Methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate, identified by the CAS registry number 2227771-05-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery.

The structural elucidation of methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate reveals a unique configuration that combines a pyrrole ring with an aminoethyl group and a methyl ester moiety. The stereochemistry at the (1S) position plays a crucial role in determining the compound's pharmacokinetic properties and biological interactions. Recent advancements in chiral synthesis techniques have enabled the efficient production of this enantiomerically pure compound, which is essential for its application in asymmetric catalysis and enantioselective reactions.

One of the most promising areas of research involving CAS No. 2227771-05-1 is its potential as a precursor in the synthesis of bioactive molecules. Studies have demonstrated that this compound can serve as a versatile building block for constructing complex heterocyclic frameworks, which are often found in natural products and pharmaceutical agents. For instance, its ability to undergo nucleophilic aromatic substitution reactions has been exploited to develop novel anti-inflammatory and anticancer agents.

The pharmacological profile of methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate has also garnered attention due to its modulatory effects on cellular signaling pathways. Preclinical studies have shown that this compound exhibits selective inhibition of certain kinases, making it a potential candidate for therapeutic interventions in diseases such as neurodegenerative disorders and inflammatory conditions. Furthermore, its low toxicity profile and favorable pharmacokinetics suggest that it could be developed into an orally bioavailable drug.

In addition to its therapeutic applications, CAS No. 2227771-05-1 has found utility in materials science. Its ability to form self-assembled monolayers on various substrates has been leveraged to create advanced sensors and electronic devices with enhanced performance characteristics. Recent breakthroughs in nanotechnology have further expanded its potential in the development of stimuli-responsive materials for biomedical applications.

The synthesis of methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate involves a multi-step process that integrates principles from stereochemistry, catalysis, and green chemistry. Researchers have successfully employed enantioselective hydrogenation and organocatalytic strategies to achieve high yields and enantiomeric excesses, minimizing environmental impact. These advancements underscore the importance of sustainable practices in modern chemical synthesis.

In conclusion, methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 222777) stands as a testament to the ingenuity of chemical research and its profound impact on various scientific disciplines. With ongoing investigations into its biological mechanisms, synthetic methodologies, and material applications, this compound continues to pave the way for innovative solutions in medicine, technology, and beyond.

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